molecular formula C17H24BrNO3 B12784482 Hyoscyamine hydrobromide, (+)- CAS No. 50700-39-5

Hyoscyamine hydrobromide, (+)-

Cat. No.: B12784482
CAS No.: 50700-39-5
M. Wt: 370.3 g/mol
InChI Key: VZDNSFSBCMCXSK-QJUJUZMZSA-N
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Description

Hyoscyamine hydrobromide is a tropane alkaloid and the levo-isomer of atropine. It is commonly extracted from plants in the Solanaceae or nightshade family. This compound is known for its anticholinergic properties and is used to treat various medical conditions such as gastrointestinal disorders, biliary and renal colic, and acute rhinitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hyoscyamine hydrobromide is typically synthesized through the extraction of hyoscyamine from plants in the Solanaceae family, followed by its conversion to the hydrobromide salt. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from plant material. The isolated hyoscyamine is then reacted with hydrobromic acid to form hyoscyamine hydrobromide .

Industrial Production Methods: Industrial production of hyoscyamine hydrobromide involves large-scale extraction from plants like Atropa belladonna, Datura stramonium, and Hyoscyamus niger. The process includes harvesting the plant material, drying, and grinding it, followed by solvent extraction and purification steps to isolate hyoscyamine. The final step involves the reaction with hydrobromic acid to produce hyoscyamine hydrobromide .

Scientific Research Applications

Pharmacological Overview

Hyoscyamine hydrobromide functions by antagonizing muscarinic receptors, leading to decreased gastrointestinal motility, reduced secretions in various glands, and bronchodilation. Its mechanism of action involves competitive inhibition at muscarinic receptors (M1, M2, M3), affecting smooth muscle and glandular tissues throughout the body.

Key Pharmacological Actions:

  • Gastrointestinal Effects : Reduces peristalsis and gastric secretions.
  • Respiratory Effects : Causes bronchodilation and reduces respiratory secretions.
  • Cardiovascular Effects : Increases heart rate through M2 receptor antagonism.
  • Central Nervous System Effects : Can induce cognitive impairment due to M1 receptor antagonism.

Gastrointestinal Disorders

Hyoscyamine hydrobromide is indicated for various gastrointestinal conditions, including:

  • Irritable Bowel Syndrome : Provides symptomatic relief from abdominal pain and cramping.
  • Biliary and Renal Colic : Alleviates pain associated with gallstones and kidney stones by reducing smooth muscle spasms .
  • Acute Rhinitis : Offers symptomatic relief from nasal congestion by decreasing secretions .

Pre-Anesthetic Use

In surgical settings, hyoscyamine hydrobromide is utilized to reduce salivary and respiratory secretions prior to intubation. This application is crucial in facilitating smoother anesthesia induction .

Treatment of Poisoning

Hyoscyamine can be employed in cases of anticholinesterase poisoning, where it counteracts the excessive cholinergic activity caused by nerve agents or certain insecticides .

Case Study 1: Pediatric Overdose

A notable case involved a 4-year-old girl who ingested an overdose of hyoscyamine hydrobromide tablets. She presented with confusion, hallucinations, and ataxia. This incident highlighted the need for careful monitoring of pediatric patients concerning the potential for severe anticholinergic effects .

Case Study 2: Anticholinergic Syndrome

Another case documented three patients who experienced anticholinergic poisoning due to a substitution error between hyoscyamine hydrobromide and hyoscyine butylbromide. Symptoms included tachycardia, altered mental status, and prolonged cognitive disturbances following the incident .

Comparative Efficacy

The following table summarizes the comparative efficacy of hyoscyamine hydrobromide against other treatments for motion sickness:

TreatmentEffectivenessCommon Side Effects
Hyoscyamine HydrobromideSuperiorDry mouth, blurred vision
AntihistaminesModerateDrowsiness
MethscopolamineModerateLess dry mouth
PlaceboNoneNone

Properties

CAS No.

50700-39-5

Molecular Formula

C17H24BrNO3

Molecular Weight

370.3 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1

InChI Key

VZDNSFSBCMCXSK-QJUJUZMZSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Br

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br

Origin of Product

United States

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